N,N'-dicyclohexylsulfamide
Overview
Description
N,N’-dicyclohexylsulfamide is a chemical compound with the linear formula C12H24N2O2S . It is a part of a collection of rare and unique chemicals . It has been found to have affinity for the benzodiazepine binding site of the GABA(A) receptor and exhibits anxiolytic activity in mice .
Synthesis Analysis
A new process for obtaining N,N’-dicyclohexylsulfamide has been described in a patent . This process involves the formation of the molecule from the condensation reaction promoted by heating sodium cyclamate in solid state .Molecular Structure Analysis
The molecular structure of N,N’-dicyclohexylsulfamide is represented by the linear formula C12H24N2O2S . Its molecular weight is 260.401 .Scientific Research Applications
Anticonvulsant and Anxiolytic Activities : N,N'-dicyclohexylsulfamide has been identified as having anticonvulsant properties and affinity for the benzodiazepine binding site of the GABA(A) receptor. It exhibits anxiolytic-like effects in mice, which could be beneficial for individuals suffering from both epilepsy and anxiety (Wasowski et al., 2012).
Antimicrobial Applications : Studies have shown the potential of novel compounds incorporating sulfamoyl moiety, such as this compound, for use as antimicrobial agents. These compounds have exhibited promising antibacterial and antifungal activities (Darwish et al., 2014).
PPARalpha Activation and Anorexic Effects : this compound analogs have been synthesized and evaluated for their role in activating peroxisome proliferator activated receptor alpha (PPARalpha) and inducing satiety in rats. These properties suggest their use in treating conditions like hyperlipidemia and obesity (Cano et al., 2007).
Food Industry Applications : The use of sodium N-cyclohexylsulfamate, a related compound, in food manufacturing has been extensive, though its excessive intake poses potential health risks. Research focuses on accurate detection and effective control to ensure its reasonable use in food products (Niu Lie-qi, 2015).
Carbonic Anhydrase Inhibition : this compound derivatives have been studied as inhibitors of carbonic anhydrase isozymes, which are relevant in tumor-associated studies and as potential targets for antitumor drugs (Winum et al., 2003).
Peptidomimetics Synthesis : this compound derivatives have been used in the synthesis of aza-sulfurylglycinyl tripeptide analogs, indicating their utility in the field of peptidomimetics (Turcotte et al., 2012).
Fungicidal Activity : Novel compounds derived from this compound have shown good fungicidal activity against Botrytis cinerea, a plant pathogen, indicating their potential as agricultural fungicides (Cai et al., 2019).
Safety and Hazards
Sigma-Aldrich, a supplier of N,N’-dicyclohexylsulfamide, notes that buyers assume responsibility to confirm product identity and/or purity . They do not provide specific safety or hazard information for this product . For detailed safety and hazard information, one should refer to the product’s MSDS or similar resources.
properties
IUPAC Name |
N-(cyclohexylsulfamoyl)cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRLCLQBOADOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14041-87-3 | |
Record name | N,N'-Dicyclohexylsulfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-DICYCLOHEXYLSULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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